1-(3-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride
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Overview
Description
1-(3-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C7H10Cl2FN2. It is a derivative of pyridine, a basic heterocyclic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride typically involves the reaction of 3-fluoropyridine with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions and high yield. Purification steps such as crystallization and recrystallization are employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce primary or secondary amines .
Scientific Research Applications
1-(3-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Fluoropyridin-3-yl)ethan-1-amine
- 1-(5-Fluoropyridin-2-yl)ethan-1-amine
- 1-(6-Fluoropyridin-2-yl)ethan-1-amine
Uniqueness
1-(3-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride is unique due to its specific fluorine substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Properties
IUPAC Name |
1-(3-fluoropyridin-2-yl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2.2ClH/c1-5(9)7-6(8)3-2-4-10-7;;/h2-5H,9H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSCQEPBLFCSKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=N1)F)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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